![molecular formula C46H78N2O35 B3335276 Monofucosyl-para-lacto-N-hexaose IV CAS No. 115236-58-3](/img/structure/B3335276.png)
Monofucosyl-para-lacto-N-hexaose IV
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monofucosyl-para-lacto-N-hexaose IV is a fucosylated, non-sialylated Galβ1-4GlcNAc core (type 2 core) human milk oligosaccharide . It is a trisaccharide that belongs to the group of blood group antigens . It is found in human milk and can be used as an indicator for infant nutrition .
Molecular Structure Analysis
The molecular formula of Monofucosyl-para-lacto-N-hexaose IV is C46H78N2O35 . The IUPAC name is N - [ (2 S ,3 R ,4 R ,5 S ,6 R )-2- [ (2 S ,3 R ,4 S ,5 S ,6 R )-2- [ (2 R ,3 S ,4 R ,5 R ,6 S )-5-acetamido-6- [ (2 R ,3 S ,4 S ,5 R ,6 S )-3,5-dihydroxy-2- (hydroxymethyl)-6- [ (2 R ,3 R ,4 R ,5 R )-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-2- (hydroxymethyl)-4- [ (2 S ,3 S ,4 R ,5 S ,6 S )-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6- (hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6- (hydroxymethyl)-4- [ (2 R ,3 R ,4 S ,5 R ,6 R )-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide .Physical And Chemical Properties Analysis
The molecular weight of Monofucosyl-para-lacto-N-hexaose IV is 1219.1 g/mol .Scientific Research Applications
Human Milk Oligosaccharide
Monofucosyl-para-lacto-N-hexaose IV is a fucosylated, non-sialylated Galβ1-4GlcNAc core (type 2 core) human milk oligosaccharide . It is present in human milk and can be used as an indicator for infant nutrition .
Blood Group Antigens
Monofucosyl-para-lacto-N-hexaose IV is a trisaccharide that belongs to the group of blood group antigens . It can be used in research related to blood groups and their interactions.
Qualitative and Semi-Quantitative Analytical Procedures
This compound is used as a standard in qualitative and semi-quantitative analytical procedures . It serves as an identification and migration time standard in capillary (gel) electrophoresis applications .
Liquid Chromatography Applications
Monofucosyl-para-lacto-N-hexaose IV is also used as an identification and retention time standard in liquid chromatography applications . This helps in the identification and separation of components in a mixture.
Fluorescent Labeling
The reducing terminus of the product is derivatized with a fluorescent dye . This makes it useful in research and development procedures that require fluorescent labeling.
Stability Studies
This compound is stable for 6 months after reconstitution, and storable for 5 years in dry state . This makes it suitable for long-term studies and experiments.
Safety and Hazards
Mechanism of Action
Target of Action
Monofucosyl-para-lacto-N-hexaose IV is a complex oligosaccharide that is found in human milk It is known to belong to the group of blood group antigens , suggesting that it may interact with specific receptors or enzymes in the body.
Mode of Action
It is a fucosylated, non-sialylated Galβ1-4GlcNAc core (type 2 core) human milk oligosaccharide This suggests that it may interact with its targets through specific carbohydrate-protein interactions, leading to changes in cellular processes
Biochemical Pathways
Given its presence in human milk, it may play a role in infant nutrition and the development of the infant gut microbiota .
Pharmacokinetics
It is known that the compound is a dry solid and is stable for 6 months after reconstitution, and can be stored for 5 years in a dry state .
Result of Action
It is suggested that it may have a role in shaping the gut microbiota of infants .
Action Environment
It is known that the compound should be stored at -20°c for long-term storage . This suggests that temperature could be a significant environmental factor affecting its stability.
properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H78N2O35/c1-11-23(60)29(66)31(68)43(72-11)81-38-22(48-13(3)57)42(83-39-27(64)18(8-53)75-45(33(39)70)78-35(15(59)5-50)24(61)14(58)4-49)77-20(10-55)36(38)79-46-34(71)40(28(65)19(9-54)76-46)82-41-21(47-12(2)56)37(26(63)17(7-52)73-41)80-44-32(69)30(67)25(62)16(6-51)74-44/h4,11,14-46,50-55,58-71H,5-10H2,1-3H3,(H,47,56)(H,48,57)/t11-,14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25-,26+,27-,28-,29+,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMANVATPOJSHN-YPTQHEKPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)NC(=O)C)O)CO)OC6C(C(OC(C6O)OC(C(CO)O)C(C(C=O)O)O)CO)O)NC(=O)C)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)NC(=O)C)O)CO)O[C@H]6[C@H]([C@H](O[C@H]([C@@H]6O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)NC(=O)C)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H78N2O35 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1219.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Monofucosyl-para-lacto-N-hexaose IV |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.